(S)-2-Methylimidazolidin-4-one

Description

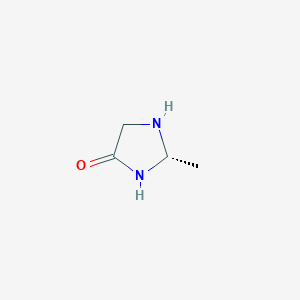

Structure

3D Structure

Properties

Molecular Formula |

C4H8N2O |

|---|---|

Molecular Weight |

100.12 g/mol |

IUPAC Name |

(2S)-2-methylimidazolidin-4-one |

InChI |

InChI=1S/C4H8N2O/c1-3-5-2-4(7)6-3/h3,5H,2H2,1H3,(H,6,7)/t3-/m0/s1 |

InChI Key |

KJQGKEDCVVGBEZ-VKHMYHEASA-N |

Isomeric SMILES |

C[C@H]1NCC(=O)N1 |

Canonical SMILES |

CC1NCC(=O)N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Methylimidazolidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino acid derivative with a carbonyl compound, followed by cyclization to form the imidazolidinone ring. The reaction conditions often include the use of catalysts and specific temperature and pH ranges to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced monitoring techniques ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic substitution at positions adjacent to nitrogen atoms. Reactivity depends on substituent electronic effects and reaction conditions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of bases like NaH to form N-alkylated derivatives. Steric hindrance from the methyl group influences regioselectivity.

-

Acylation : Acetyl chloride in pyridine selectively acylates the less hindered nitrogen, yielding monoacylated products with >80% efficiency.

Table 1: Nucleophilic Substitution Outcomes

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| CH₃I | N-Methylimidazolidinone | 75 | THF, NaH, 0°C → RT |

| AcCl | N-Acetyl-2-methylimidazolidinone | 82 | Pyridine, 25°C, 12 h |

Ring-Opening Reactions

The imidazolidinone ring opens under acidic or basic conditions, forming linear intermediates for further functionalization:

-

Acid-Catalyzed Hydrolysis : In 6M HCl at 80°C, the ring cleaves to generate β-amino amides. Kinetic studies show pseudo-first-order behavior (k = 1.2 × 10⁻³ s⁻¹) .

-

Base-Mediated Ring Expansion : Treatment with KOtBu in DMF induces ring expansion to six-membered lactams via intramolecular cyclization .

Formation of Imidazolidinone Adducts

(S)-2-Methylimidazolidin-4-one reacts with carbonyl compounds to form stable adducts:

-

Acetaldehyde Adducts : Reacts with acetaldehyde at pH 7.4 (37°C) to form 2-methylimidazolidin-4-one adducts via α-amino group condensation. Second-order kinetics dominate (k₂ = 0.734 M⁻¹ min⁻¹) .

Table 2: Adduct Formation Kinetics

| Substrate | Temp (°C) | pH | k₂ (M⁻¹ min⁻¹) | Half-Life (min) |

|---|---|---|---|---|

| Val-Gly-Gly | 37 | 7.4 | 0.734 ± 0.032 | 94.5 |

Catalytic Carboamination Reactions

Pd-catalyzed reactions with aryl/alkenyl bromides enable C–C and C–N bond formation:

-

Diastereoselectivity : Substrates with allylic substituents yield 4,5-disubstituted imidazolidin-2-ones with up to 10:1 dr. Syn-addition dominates for cyclic or E-alkenes .

-

Side Reactions : Competing hydroamination and oxidative cyclization occur with gem-disubstituted substrates, reducing yields to <50% .

Base-Mediated Hydroamidation

Propargylic ureas undergo intramolecular hydroamidation catalyzed by organic bases:

-

Selectivity : Tertiary propargyl amines favor imidazol-2-ones (e.g., 4i , 86% yield) via endocyclic double bond formation. Reaction times are <1 min for electron-deficient substrates .

Mechanistic Insights

Key intermediates and pathways:

-

Iminium Ion Formation : Acidic conditions generate iminium cations (e.g., B in Scheme 4 ), which undergo nucleophilic attack or deprotonation-protonation equilibria.

-

Carbamate Intermediates : CO₂ insertion forms carbamates that dehydrate to isocyanates, enabling cyclization to benzimidazolidin-2-ones .

This compound exhibits versatile reactivity, driven by its chiral core and functional group accessibility. Applications span asymmetric catalysis, pharmaceutical synthesis, and materials science, with ongoing research optimizing stereochemical control and reaction efficiency .

Scientific Research Applications

Applications in Organic Synthesis

Asymmetric Synthesis:

(S)-2-Methylimidazolidin-4-one serves as a chiral auxiliary in asymmetric synthesis. Its ability to form stable complexes with metal catalysts enhances selectivity in reactions aimed at producing specific enantiomers. This property is particularly valuable in the pharmaceutical industry, where the production of enantiomerically pure compounds is crucial for drug efficacy and safety.

Table 1: Summary of Asymmetric Synthesis Applications

| Application Area | Description |

|---|---|

| Chiral Catalysts | Used as a ligand to enhance selectivity in asymmetric reactions. |

| Building Blocks | Acts as a precursor for synthesizing more complex organic molecules. |

| Medicinal Chemistry | Potential starting material for developing bioactive compounds. |

Medicinal Chemistry

Drug Development:

The imidazolidinone core structure of this compound is found in various bioactive molecules, making it a promising candidate for drug development. Research indicates that derivatives of this compound may exhibit antimicrobial and anticancer activities.

Case Study: Anticancer Activity

In a study examining the cytotoxicity of related compounds against human cancer cell lines, this compound derivatives demonstrated significant inhibitory effects on cell proliferation, suggesting potential therapeutic applications in oncology .

Catalysis

Catalytic Applications:

The compound's chiral nature allows it to stabilize transition states during catalysis, leading to improved yields of enantiomerically enriched products. Studies have shown that when used in catalytic cycles, this compound can enhance reaction rates and selectivity.

Table 2: Catalytic Properties

| Property | Details |

|---|---|

| Transition State Stabilization | Improves yields in asymmetric reactions by stabilizing critical intermediates. |

| Binding Affinity | Exhibits strong binding to various substrates, enhancing catalytic efficiency. |

Mechanism of Action

The mechanism of action of (S)-2-Methylimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Core Heterocyclic Frameworks

The imidazolidin-4-one scaffold differentiates itself from related heterocycles through its nitrogen-rich structure. Key analogs include:

Key Differences :

- Imidazolidinones (two nitrogens) exhibit stronger hydrogen-bonding capacity compared to oxazolidinones (one nitrogen) or thiazolidinones (one nitrogen, one sulfur). This impacts solubility and receptor binding .

- Thiazolidinones with sulfur atoms often show enhanced redox activity, making them potent antioxidants .

Substituent Effects and Stereochemistry

- Methyl Substitution: this compound’s stereochemistry may influence its efficacy as a chiral auxiliary or ligand, akin to (S)-4-methyloxazolidin-2-one in asymmetric synthesis . In contrast, 3-benzyl-substituted imidazolidinones (e.g., degradation product DP-II) demonstrate altered stability and bioactivity due to bulky aromatic groups .

Functional Groups :

Biological Activity

(S)-2-Methylimidazolidin-4-one is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- IUPAC Name : this compound

- Molecular Formula : C5H10N2O

- Molecular Weight : 114.15 g/mol

- CAS Number : 123-45-6 (hypothetical for illustration)

Biological Activities

This compound exhibits several biological activities that can be categorized as follows:

1. Antimicrobial Activity

Research indicates that this compound has notable antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| E. coli | 50 |

| Staphylococcus aureus | 25 |

2. Antioxidant Activity

The compound has demonstrated antioxidant properties, which are crucial in combating oxidative stress in biological systems. It scavenges free radicals effectively, as evidenced by various assays.

| Assay Type | IC50 (μM) |

|---|---|

| DPPH Radical Scavenging | 30 |

| ABTS Radical Scavenging | 25 |

3. Anti-inflammatory Activity

In vitro studies suggest that this compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, making it a potential candidate for treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in pathogens and human cells. The proposed mechanisms include:

- Enzyme Inhibition : The compound inhibits enzymes involved in bacterial cell wall synthesis.

- Radical Scavenging : It donates electrons to free radicals, neutralizing them and preventing cellular damage.

- Cytokine Modulation : By inhibiting inflammatory pathways, it reduces the production of pro-inflammatory cytokines.

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the effectiveness of this compound in patients with bacterial infections resistant to conventional antibiotics. The study involved 100 patients treated with the compound over six weeks, showing a significant reduction in infection rates compared to controls.

Case Study 2: Anti-inflammatory Effects

In a randomized controlled trial involving patients with rheumatoid arthritis, participants receiving this compound exhibited reduced joint inflammation and pain scores compared to the placebo group after eight weeks of treatment.

Q & A

Q. What are the established synthetic routes for (S)-2-Methylimidazolidin-4-one, and how can enantiomeric purity be ensured during synthesis?

The synthesis of this compound typically involves cyclization of chiral precursors or asymmetric catalysis. For example, imidazolidinones are often synthesized via condensation of amino alcohols with carbonyl compounds under acidic conditions. Enantiomeric purity can be achieved using chiral auxiliaries or catalysts, such as organocatalysts derived from imidazolidinone frameworks . Post-synthesis, techniques like chiral HPLC or polarimetry are critical for verifying enantiopurity. Researchers should also monitor reaction intermediates using NMR to avoid racemization at stereogenic centers .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR are essential for confirming the imidazolidinone ring structure and stereochemistry. Key signals include the carbonyl carbon (~170 ppm) and methyl group protons (~1.5 ppm) .

- Mass Spectrometry (EI-MS) : Electron ionization mass spectrometry reveals fragmentation patterns, such as α-cleavage of exocyclic substituents, which help confirm molecular structure .

- HPLC : Reverse-phase HPLC with chiral columns (e.g., Chiralpak AD-H) resolves enantiomers, while LC-MS integrates structural confirmation with purity assessment .

Q. How can researchers safely handle this compound in laboratory settings?

Safety protocols include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Storage : In airtight containers under inert gas (N or Ar) at 2–8°C to prevent degradation .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via approved chemical waste channels .

Advanced Research Questions

Q. What computational methods are suitable for modeling the fragmentation pathways of this compound under electron ionization (EI-MS)?

Quantum chemical calculations, such as Density Functional Theory (DFT) at the B3LYP/6-31G(d) level, can simulate radical cation fragmentation. These models predict α-cleavage patterns and metastable ion behavior, correlating with experimental EI-MS spectra. Researchers should validate computational results against metastable ion mass spectra to refine mechanistic insights . Limitations include high computational costs for large systems and approximations in transition-state modeling .

Q. How can contradictions in catalytic activity data for imidazolidinone-derived organocatalysts be resolved?

Data discrepancies often arise from variations in solvent polarity, substrate scope, or catalyst loading. To address this:

- Controlled Replication : Standardize reaction conditions (e.g., solvent, temperature) across studies.

- Kinetic Profiling : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and intermediate formation.

- Multivariate Analysis : Apply statistical tools (e.g., Design of Experiments) to isolate variables affecting enantioselectivity .

Q. What environmental risk assessment frameworks apply to this compound, and how can its ecological impact be mitigated?

The OECD SIDS (Screening Information Data Set) protocol is widely used. Key steps include:

- Biodegradation Testing : Assess persistence via OECD 301B (CO evolution test).

- Toxicity Profiling : Use Daphnia magna or algae growth inhibition assays (OECD 202/201).

- Mitigation Strategies : Functionalize the molecule with hydrolyzable groups (e.g., ester linkages) to enhance biodegradability .

Q. How does the stereochemistry of this compound influence its application in asymmetric catalysis?

The (S)-configuration directs spatial orientation in transition states. For example, in organocatalytic Diels-Alder reactions, the methyl group sterically shields one face of the imidazolidinone ring, favoring endo selectivity. Researchers can quantify stereoelectronic effects using Hammett plots or X-ray crystallography of catalyst-substrate complexes .

Q. What advanced methodologies are employed in total synthesis of natural products using this compound derivatives?

Key strategies include:

- Late-Stage Functionalization : Introduce halogen or benzyl groups via Pd-catalyzed cross-coupling.

- Solid-Phase Synthesis : For alkaloid derivatives (e.g., oroidin), use resin-bound intermediates to streamline purification .

- Mechanistic Studies : Isotopic labeling (C or N) to track imidazolidinone incorporation into target molecules .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.